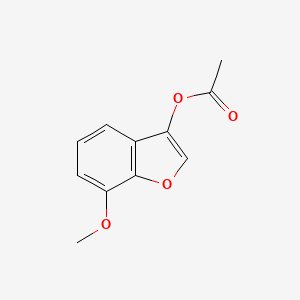

7-methoxy-1-benzofuran-3-yl acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzofuran derivatives, including those similar to 7-methoxy-1-benzofuran-3-yl acetate, involves multi-step reactions that yield a variety of functionalized compounds. For example, the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds illustrates a complex synthesis route starting from o-alkyl derivatives of salicyaldehyde, leading to the formation of 2-acetyl benzofuran derivatives through a series of reactions including treatment with potassium tert-butoxide and Claisen–Schmidt condensation (Rangaswamy et al., 2017).

Molecular Structure Analysis

The crystal structure of closely related compounds like 2-(5-methoxy-1-benzofuran-3-yl)acetic acid reveals that the benzofuran residue is essentially planar, indicating the planarity and stability of the benzofuran core in such compounds. This structural insight is crucial for understanding the reactivity and interaction of benzofuran derivatives (Gowda et al., 2015).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, showcasing their reactivity and potential for further functionalization. For instance, the synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one demonstrates the potential for creating novel compounds with significant biological activity, highlighting the versatility of benzofuran derivatives in chemical synthesis (Gao et al., 2013).

Physical Properties Analysis

The synthesis and investigation of benzofuran substituted chalcone derivatives reveal their suitability for electronic and optoelectronic devices, indicating the importance of understanding the physical properties of benzofuran derivatives for applications in materials science (Coskun et al., 2019).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, such as their reactivity ratios and kinetic parameters, have been studied in copolymers of 7-methoxy-2-acetyl benzofuryl methylmethacrylate with styrene. These studies provide insights into the polymerization behavior and the resulting material properties, which are crucial for the development of new materials (Ilter et al., 2015).

Wissenschaftliche Forschungsanwendungen

1. Cytotoxic Activity in Breast Cancer Research

7-methoxy-1-benzofuran-3-yl acetate derivatives exhibit cytotoxic activity against breast cancer cell lines. A study found that certain benzofurans isolated from Styrax perkinsiae seeds, including compounds structurally related to 7-methoxy-1-benzofuran-3-yl acetate, showed cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines (Li et al., 2005).

2. Chemical Reactions and Synthesis

7-methoxy-1-benzofuran-3-yl acetate is involved in various chemical reactions. For instance, its reactions with lead(IV) acetate have been studied to produce benzofuran and cyclohexadienone derivatives (Kurosawa et al., 1980). Additionally, its crystal structure and properties have been characterized to understand its role in various synthetic pathways (Gowda et al., 2015).

3. Synthesis of Novel Compounds

It serves as a key component in synthesizing new compounds. For example, the synthesis of tiruneesiin, a neolignan from Justicia species, involves derivatives of 7-methoxy-1-benzofuran-3-yl acetate (Subbaraju et al., 2007).

4. Development of Optoelectronic Materials

This compound is also significant in the development of materials for electronic and optoelectronic devices. Research on benzofuran substituted chalcone derivatives, including those derived from 7-methoxy-1-benzofuran-3-yl acetate, reveals their potential in electronic and optoelectronic applications (Coskun et al., 2019).

5. Antimicrobial and Antioxidant Properties

Derivatives of 7-methoxy-1-benzofuran-3-yl acetate have been shown to possess antimicrobial and antioxidant properties. A study on functionalized pyrazole scaffolds featuring this compound demonstrated significant antimicrobial and antioxidant activities (Rangaswamy et al., 2017).

Wirkmechanismus

While the specific mechanism of action for 7-methoxy-1-benzofuran-3-yl acetate is not mentioned in the sources, benzofuran compounds in general have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Eigenschaften

IUPAC Name |

(7-methoxy-1-benzofuran-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(12)15-10-6-14-11-8(10)4-3-5-9(11)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHSRSCNOOHRLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=COC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1-benzofuran-3-yl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5624119.png)

![{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5624127.png)

![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B5624136.png)

![2-methyl-8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5624157.png)

![ethyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5624160.png)

![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)

![7-fluoro-2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-4-methylquinoline](/img/structure/B5624214.png)

![N-ethyl-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5624221.png)

![4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)